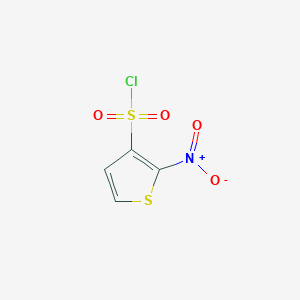

2-Nitrothiophene-3-sulfonyl chloride

Beschreibung

The exact mass of the compound 2-Nitrothiophene-3-sulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Nitrothiophene-3-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Nitrothiophene-3-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-nitrothiophene-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClNO4S2/c5-12(9,10)3-1-2-11-4(3)6(7)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUEQUOBMHCCRCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1S(=O)(=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421602-28-9 | |

| Record name | 2-nitrothiophene-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

2-Nitrothiophene-3-sulfonyl Chloride: Structural Profiling, Reactivity, and Synthetic Methodologies

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Executive Summary

2-Nitrothiophene-3-sulfonyl chloride (CAS: 1421602-28-9)[1] is a highly specialized, bifunctional heterocyclic building block utilized extensively in modern drug discovery and materials science. The thiophene ring serves as a classic bioisostere for the phenyl ring, often improving the pharmacokinetic profile—such as lipophilicity and metabolic stability—of small-molecule therapeutics. The unique juxtaposition of a strongly electron-withdrawing nitro group at the C2 position and a reactive sulfonyl chloride at the C3 position creates a highly electrophilic center. This makes the compound an invaluable precursor for synthesizing complex sulfonamides, kinase inhibitors, and other bioactive architectures[2].

Physicochemical Profiling & Structural Analysis

The structural properties of 2-nitrothiophene-3-sulfonyl chloride dictate its reactivity and handling requirements. The nitro group exerts both strong inductive (-I) and resonance (-M) electron-withdrawing effects. This significantly lowers the lowest unoccupied molecular orbital (LUMO) of the adjacent sulfonyl group, accelerating nucleophilic attack but simultaneously increasing its susceptibility to hydrolysis by ambient moisture.

Quantitative Data Summary

| Property | Value |

| Chemical Name | 2-Nitrothiophene-3-sulfonyl chloride |

| CAS Number | 1421602-28-9[1] |

| Molecular Formula | C₄H₂ClNO₄S₂[3] |

| Molecular Weight | 227.64 g/mol [3] |

| Physical State | Solid (typically pale yellow to brown) |

| Storage Requirements | 2–8 °C, strictly anhydrous, inert atmosphere (Ar/N₂) |

| Reactivity Profile | Highly electrophilic, moisture-sensitive, lachrymator |

Synthetic Utility & Mechanistic Pathways

Sulfonamide Synthesis

The primary application of this reagent is the formation of sulfonamides via reaction with primary or secondary amines[4]. The reaction proceeds via an addition-elimination mechanism at the sulfur atom. The steric hindrance introduced by the ortho-nitro group is counterbalanced by its profound electronic activation of the sulfonyl center.

Desulfitative Cross-Coupling

Beyond standard sulfonylation, recent advances in palladium-catalyzed chemistry have demonstrated that thiophene-3-sulfonyl chlorides can undergo direct desulfitative heteroarylation. Under specific catalytic conditions, the sulfonyl chloride group acts as a leaving group (extruding SO₂ gas) to form new C-C bonds, enabling the synthesis of complex biaryl and polyheteroaromatic systems without requiring pre-functionalized organometallic reagents[5].

Workflow for the synthesis of sulfonamide derivatives using 2-nitrothiophene-3-sulfonyl chloride.

Experimental Protocols: Sulfonamide Derivatization

This protocol details the optimized conditions for sulfonamide formation, emphasizing moisture control and thermal regulation to suppress competitive hydrolysis and degradation.

Step 1: Preparation of the Amine Solution Dissolve the target primary or secondary amine (1.0 equiv) in anhydrous dichloromethane (DCM) (0.1 M concentration) under an inert atmosphere (argon or nitrogen). Causality: Anhydrous conditions are critical; the presence of water will lead to the rapid hydrolysis of the highly activated sulfonyl chloride to the unreactive sulfonic acid.

Step 2: Addition of the Base Add N,N-Diisopropylethylamine (DIPEA) or anhydrous pyridine (2.5 equiv) to the solution. Causality: A non-nucleophilic base is required to scavenge the stoichiometric hydrogen chloride (HCl) gas generated during the reaction. Failure to neutralize HCl will result in the protonation of the unreacted amine nucleophile, halting the reaction.

Step 3: Electrophile Addition Cool the reaction mixture to 0 °C using an ice bath. Slowly add 2-nitrothiophene-3-sulfonyl chloride (1.1 equiv) dropwise as a solution in anhydrous DCM. Causality: The sulfonylation reaction is highly exothermic. Maintaining a temperature of 0 °C controls the reaction kinetics, preventing thermal degradation of the sulfonyl chloride and minimizing the formation of bis-sulfonylation side products.

Step 4: Reaction Propagation Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Self-Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) or LC-MS until the complete consumption of the amine is observed. If the amine persists, an additional 0.1 equiv of the sulfonyl chloride can be added.

Step 5: Quenching and Workup Quench the reaction by adding saturated aqueous NaHCO₃. Separate the organic layer and wash sequentially with 1N HCl, water, and brine. Causality: The acidic wash (1N HCl) ensures the complete removal of trace DIPEA/pyridine and unreacted starting amine, which can co-elute during chromatography and cause false positives in downstream biological screening assays.

Step 6: Isolation Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure sulfonamide.

Handling, Stability, and Storage

Due to the highly electrophilic nature of the sulfonyl chloride, the compound is strictly moisture-sensitive and acts as a lachrymator. It must be stored at 2–8 °C under a dry, inert atmosphere (argon). Degradation is visually indicated by the evolution of HCl gas upon opening or a shift in physical state (e.g., clumping due to sulfonic acid formation). All handling should be performed inside a certified chemical fume hood.

References

- Benchchem. "2-Nitrothiophene-3-sulfonyl chloride | 1421602-28-9 | Benchchem". Benchchem.

- PubChemLite. "C4H2ClNO4S2 - Explore - PubChemLite". Université du Luxembourg.

- American Elements.

- PubChem. "Thiophene-3-sulfonyl Chloride | C4H3ClO2S2 | CID 2776378".

- RSC Advances.

Sources

- 1. 2-Nitrothiophene-3-sulfonyl chloride | 1421602-28-9 | Benchchem [benchchem.com]

- 2. Thiophene-3-sulfonyl Chloride | C4H3ClO2S2 | CID 2776378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - C4H2ClNO4S2 - Explore [pubchemlite.lcsb.uni.lu]

- 4. americanelements.com [americanelements.com]

- 5. pubs.rsc.org [pubs.rsc.org]

Physicochemical Properties and Synthetic Utility of 2-Nitrothiophene-3-sulfonyl Chloride: A Technical Guide

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of designing robust synthetic routes for novel heterocyclic scaffolds. 2-Nitrothiophene-3-sulfonyl chloride (CAS: 1421602-28-9) is a highly specialized, bifunctional building block that serves as a critical precursor in the development of advanced materials and pharmaceuticals[1]. The unique juxtaposition of a strongly electron-withdrawing nitro group adjacent to a reactive sulfonyl chloride moiety on a thiophene ring creates an exceptionally electrophilic center. This guide deconstructs its physicochemical properties, elucidates the mechanistic causality behind its reactivity, and provides self-validating experimental workflows for its application in benchtop synthesis.

Structural and Physicochemical Profiling

Understanding the fundamental properties of this compound is the first step in predicting its behavior in solution. The table below consolidates its core physicochemical and regulatory data.

| Property | Value |

| Chemical Name | 2-Nitrothiophene-3-sulfonyl chloride |

| CAS Number | 1421602-28-9[2] |

| Molecular Formula | C4H2ClNO4S2[3] |

| Molecular Weight | 227.64 g/mol |

| Monoisotopic Mass | 226.91138 Da[3] |

| InChIKey | SUEQUOBMHCCRCH-UHFFFAOYSA-N[3] |

| Appearance | Solid (Pale yellow to brown) |

| Hazard Classifications | Acute Tox. 4, Skin Corr. 1B, STOT SE 3[2] |

Mechanistic Reactivity and Causality

In standard thiophene chemistry, the sulfur heteroatom acts as an electron donor via resonance. However, the introduction of the nitro group (-NO₂) at the C2 position drastically alters the electronic landscape.

The Causality of Electrophilicity: The nitro group exerts both a strong inductive (-I) and resonance (-M) effect. This electron withdrawal propagates through the conjugated π -system, rendering the adjacent C3 position highly electron-deficient. Consequently, the sulfonyl chloride moiety at C3 becomes exceptionally electrophilic compared to unsubstituted benzenesulfonyl chlorides.

When a nucleophile (such as an amine) attacks the sulfur atom of the sulfonyl chloride, the transition state is thermodynamically stabilized by the electron-withdrawing nature of the nitro-thiophene ring, lowering the activation energy barrier. This causality explains why 2-nitrothiophene-3-sulfonyl chloride reacts rapidly and quantitatively even with sterically hindered or weakly nucleophilic amines.

Standardized Experimental Workflows

To harness the reactivity of this compound, protocols must be meticulously designed to prevent side reactions such as hydrolysis or bis-sulfonylation. The following workflows are engineered as self-validating systems.

Protocol A: Synthesis of 2-Nitrothiophene-3-sulfonamides

Objective: Chemoselective nucleophilic substitution to form sulfonamides.

-

Preparation: In an oven-dried round-bottom flask purged with Argon, dissolve the primary or secondary amine (1.0 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M).

-

Causality: DIPEA is a sterically hindered, non-nucleophilic base. It efficiently neutralizes the HCl byproduct without competing with the amine for the electrophilic sulfonyl chloride. Argon prevents atmospheric moisture from hydrolyzing the sulfonyl chloride into an unreactive sulfonic acid.

-

-

Addition: Cool the reaction mixture to 0 °C using an ice bath. Add 2-nitrothiophene-3-sulfonyl chloride (1.1 equiv) dropwise as a solution in DCM.

-

Causality: The reaction is highly exothermic. Maintaining 0 °C controls the reaction kinetics, minimizing thermal degradation and the formation of impurities.

-

-

Coupling: Remove the ice bath and allow the mixture to warm to 25 °C. Stir for 2–4 hours.

-

Causality: Warming to room temperature provides the necessary activation energy to drive the coupling to completion.

-

-

Validation & Quenching: Monitor the reaction via Thin-Layer Chromatography (TLC). Upon consumption of the starting material, quench the reaction with saturated aqueous NaHCO₃.

-

System Validation: NaHCO₃ neutralizes residual acid and unreacted sulfonyl chloride. The cessation of effervescence (CO₂ gas release) serves as a visual, self-validating endpoint for the quench.

-

-

Extraction & Purification: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc).

Standardized experimental workflow for the synthesis of 2-nitrothiophene-3-sulfonamides.

Protocol B: Chemoselective Nitro Reduction

Objective: Convert the nitro group to an amine to generate 2-aminothiophene-3-sulfonamides (precursors for cyclization) without disrupting the sulfonamide linkage.

-

Preparation: Dissolve the resulting 2-nitrothiophene-3-sulfonamide (1.0 equiv) in a 4:1 mixture of Ethanol/Water.

-

Addition: Add Iron powder (5.0 equiv) and Ammonium Chloride (NH₄Cl, 5.0 equiv).

-

Causality: Fe/NH₄Cl is strictly selected over catalytic hydrogenation (e.g., Pd/C + H₂). Palladium catalysts are highly prone to sulfur poisoning. Furthermore, aggressive hydrogenation can cause hydrodesulfurization (cleavage of the thiophene ring). Fe/NH₄Cl provides a mild, chemoselective reduction of the nitro group while preserving the heterocyclic core.

-

-

Reaction & Validation: Heat the mixture to 70 °C for 3 hours. Monitor via TLC until the yellow nitro compound is fully converted to the highly polar, fluorescent amine.

-

Workup: Filter the hot mixture through a pad of Celite to remove iron residues. Concentrate the filtrate and extract with EtOAc.

Synthetic Applications and Pathway Mapping

The true value of 2-nitrothiophene-3-sulfonyl chloride lies in its ability to act as a linchpin for complex heterocyclic synthesis. By sequentially coupling the sulfonyl chloride and reducing the nitro group, chemists can trigger intramolecular cyclizations to form thienothiazine scaffolds—privileged structures in drug discovery.

Reaction pathway from 2-Nitrothiophene-3-sulfonyl chloride to thienothiazine scaffolds.

Safety, Handling, and Regulatory Compliance

Due to the presence of the sulfonyl chloride group, this compound is highly reactive toward moisture and biological tissues.

-

Toxicity & Corrosion: It is classified under GHS as Skin Corr. 1B (causes severe skin burns and eye damage) and Acute Tox. 4 (harmful if swallowed, in contact with skin, or inhaled)[2].

-

Handling: All manipulations must be performed inside a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).

-

Storage: Store under an inert atmosphere (Argon or Nitrogen) at 2–8 °C to prevent ambient moisture from triggering hydrolysis.

Sources

Chemoselective Reactivity of 2-Nitrothiophene-3-Sulfonyl Chloride: A Technical Guide for Drug Discovery

Executive Summary

2-Nitrothiophene-3-sulfonyl chloride is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry and agrochemical development. Its unique structural topology presents two distinct electrophilic centers: the hard sulfonyl chloride group (-SO₂Cl) and the soft, highly activated C2 carbon bearing the nitro group. This whitepaper details the mechanistic causality governing its reactivity, provides self-validating experimental protocols, and outlines the chemoselective control required to deploy this molecule effectively in the synthesis of complex heterocycles, such as PDE4 and MEK inhibitors[1][2].

Electronic Profile and Bifunctional Reactivity

The reactivity of 2-nitrothiophene-3-sulfonyl chloride is dictated by the push-pull electronics of the thiophene ring combined with two strong electron-withdrawing groups (EWGs).

-

The Sulfonyl Chloride (-SO₂Cl) at C3: The highly polarized S=O bonds create a "hard" electrophilic sulfur center. According to the Hard and Soft Acids and Bases (HSAB) principle, this site is kinetically favored for attack by "hard" nucleophiles such as primary and secondary amines or alkoxides[3].

-

The C2 Position: The C2 carbon is flanked by the heteroatom (sulfur) and directly bonded to the strongly electron-withdrawing nitro group (-NO₂). The adjacent -SO₂Cl group further depletes electron density at C2. This renders the C2 position a "soft" electrophilic center, highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) by soft nucleophiles (e.g., thiols, carbanions), leading to the displacement of the nitro group[4][5].

Chemoselective pathways of 2-nitrothiophene-3-sulfonyl chloride based on nucleophile hardness.

Mechanism 1: Sulfonylation (Kinetic Control)

Causality & Mechanistic Insight

When treated with aliphatic or aromatic amines, the reaction proceeds via an addition-elimination mechanism at the sulfur atom. The amine lone pair attacks the tetrahedral sulfur, forming a pentacoordinate intermediate, followed by the rapid expulsion of the chloride ion[6]. Because the generation of HCl can protonate the unreacted amine (halting the reaction) or degrade the thiophene ring, a non-nucleophilic organic base (e.g., N,N-Diisopropylethylamine, DIPEA) is strictly required as an acid scavenger.

Self-Validating Protocol: Synthesis of 2-Nitrothiophene-3-Sulfonamides

This protocol is optimized to prevent competing SₙAr reactions by operating at low temperatures (kinetic control).

Reagents:

-

2-Nitrothiophene-3-sulfonyl chloride (1.0 equiv)

-

Primary/Secondary Amine (1.1 equiv)

-

DIPEA or Triethylamine (2.5 equiv)

-

Anhydrous Dichloromethane (DCM) (0.1 M)

Step-by-Step Methodology:

-

Preparation: Dissolve the amine and DIPEA in anhydrous DCM under an inert atmosphere (N₂ or Ar). Cool the mixture to 0 °C using an ice bath. Rationale: Low temperature suppresses the thermodynamic SₙAr pathway.

-

Addition: Dissolve 2-nitrothiophene-3-sulfonyl chloride in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine mixture over 15 minutes.

-

Propagation: Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature. Monitor via TLC (Hexanes/EtOAc, 7:3). The disappearance of the high-Rf sulfonyl chloride spot validates reaction progression.

-

Quenching & Workup: Dilute with additional DCM. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃ (to neutralize residual acid), and brine.

-

Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography if necessary.

Mechanism 2: Nucleophilic Aromatic Substitution (SₙAr)

Causality & Mechanistic Insight

The nitro group on the thiophene ring is not only a strong EWG but also an excellent leaving group in SₙAr reactions when properly activated[5]. Soft nucleophiles, such as thiolate anions, prefer to attack the C2 carbon. This attack disrupts the aromaticity, forming a negatively charged intermediate known as a Meisenheimer complex (σ-adduct). The complex rapidly rearomatizes by expelling the nitrite ion (NO₂⁻)[7][8].

SₙAr mechanism via a Meisenheimer complex leading to nitro displacement.

Self-Validating Protocol: SₙAr Displacement of the Nitro Group

Note: This protocol assumes the sulfonyl chloride has already been converted to a stable sulfonamide to prevent competitive sulfonylation.

Reagents:

-

2-Nitrothiophene-3-sulfonamide derivative (1.0 equiv)

-

Thiol (e.g., thiophenol or alkyl thiol) (1.2 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology:

-

Activation: Suspend K₂CO₃ and the thiol in anhydrous DMF. Stir at room temperature for 15 minutes to generate the highly nucleophilic thiolate anion.

-

Reaction: Add the 2-nitrothiophene-3-sulfonamide derivative to the mixture. Heat the reaction to 60–80 °C. Rationale: SₙAr requires overcoming the aromatic stabilization energy, thus necessitating thermal activation.

-

Monitoring: Monitor via LC-MS. The mass shift corresponding to the loss of NO₂ (46 Da) and addition of the thiolate mass validates the formation of the SₙAr product.

-

Workup: Cool to room temperature and quench with ice water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organics with 5% LiCl solution (to remove residual DMF) and brine.

-

Purification: Dry, concentrate, and purify via silica gel chromatography.

Chemoselectivity Control Matrix

To assist synthetic chemists in predicting and controlling the reactivity of 2-nitrothiophene-3-sulfonyl chloride, the following data table summarizes the empirical conditions required to drive specific pathways.

| Nucleophile Type | Example Reagents | Solvent & Temp | Primary Reaction Site | Major Product |

| Hard (Nitrogen) | Aliphatic Amines, Anilines | DCM, 0 °C to RT | -SO₂Cl (Sulfur) | 2-Nitrothiophene-3-sulfonamide |

| Hard (Oxygen) | Alcohols, Phenols | THF, 0 °C (with TEA) | -SO₂Cl (Sulfur) | 2-Nitrothiophene-3-sulfonate |

| Soft (Sulfur) | Thiols (R-SH) | DMF, 60 °C (with base) | C2 (Carbon) | 2-(Alkylthio)thiophene-3-sulfonamide* |

| Soft (Carbon) | Malonates, Cyanide | DMSO, RT to 50 °C | C2 (Carbon) | 2-Substituted-thiophene derivative |

*Assuming the -SO₂Cl group is either protected or reacted in tandem.

Applications in Medicinal Chemistry

The orthogonal reactivity of 2-nitrothiophene-3-sulfonyl chloride makes it a privileged scaffold in drug discovery.

-

PDE4 Inhibitors: Sulfonamide derivatives of thiophenes are heavily utilized in the design of Phosphodiesterase 4 (PDE4) inhibitors, targeting respiratory diseases like asthma and COPD. The sulfonamide moiety mimics the phosphate transition state in the enzyme's binding pocket[1].

-

MEK Inhibitors: N-(arylamino) sulfonamides derived from thiophene-3-sulfonyl chlorides have shown potent activity as MEK inhibitors in oncology, effectively modulating the MAPK/ERK signaling pathway[2].

By mastering the chemoselective control of this bifunctional electrophile, researchers can rapidly generate diverse, highly functionalized heterocyclic libraries for high-throughput screening.

References

-

Palladium-Catalyzed [2+2+2] Coupling-Cyclization of Sila-Enynes with Arylsulfonyl Chlorides. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Sulfonylation of Five-Membered Heterocycles via an SNAr Reaction. ACS Publications. Available at: [Link]

-

Studies on the biological activity of some nitrothiophenes. ResearchGate. Available at: [Link]

- PDE4 inhibitors. Google Patents (US20060100218A1).

-

Nucleophilic Aromatic Substitution of Hydrogen as a tool for the synthesis of indole and quinoline derivatives. LOCKSS. Available at: [Link]

-

Nucleophilic Substitution of Hydrogen in Heterocyclic Chemistry. ACS Publications. Available at: [Link]

- Derivatives of n-(arylamino) sulfonamides including polymorphs as inhibitors of mek as well as compositions, methods of use and methods for preparing the same. Google Patents (CA2924418A1).

-

Gas-Phase Anionic σ-Adduct (Trans)formations in Heteroaromatic Systems. PMC - National Institutes of Health. Available at: [Link]

Sources

- 1. US20060100218A1 - PDE4B inhibitors - Google Patents [patents.google.com]

- 2. CA2924418A1 - Derivatives of n-(arylamino) sulfonamides including polymorphs as inhibitors of mek as well as compositions, methods of use and methods for preparing the same - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Gas-Phase Anionic σ-Adduct (Trans)formations in Heteroaromatic Systems1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 8. pubs.acs.org [pubs.acs.org]

crystallographic data for 2-Nitrothiophene-3-sulfonyl chloride derivatives

An In-Depth Technical Guide to the Synthesis, Characterization, and Application of 2-Nitrothiophene-3-sulfonyl Chloride Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-nitrothiophene-3-sulfonyl chloride and its derivatives, compounds of significant interest in medicinal chemistry. We will delve into the synthetic pathways, theoretical structural aspects, and the burgeoning applications of these molecules in the realm of drug discovery, supported by established experimental protocols and insights from the field.

Introduction: The Significance of the Nitrothiophene Scaffold

Thiophene and its derivatives are cornerstones in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] The thiophene ring is considered a "privileged pharmacophore" due to its ability to interact with a wide range of biological targets.[1] The introduction of a nitro group and a sulfonyl chloride moiety further enhances the chemical reactivity and potential biological activity of the thiophene scaffold. Specifically, the 2-nitro substitution pattern, combined with a 3-sulfonyl chloride group, creates a highly electrophilic and versatile intermediate for the synthesis of a diverse library of compounds with potential therapeutic applications, particularly in the development of novel antimicrobial and anticancer agents.[2][3]

Synthesis and Experimental Protocols

The synthesis of 2-nitrothiophene-3-sulfonyl chloride is a multi-step process that begins with the nitration of thiophene, followed by chlorosulfonation. Careful control of reaction conditions is crucial to achieve the desired regioselectivity and avoid the formation of unwanted isomers and byproducts.

Synthesis of the Precursor: 2-Nitrothiophene

The foundational step in synthesizing the target molecule is the nitration of thiophene. A common and effective method involves the use of a nitrating mixture, such as nitric acid in acetic anhydride.[4][5]

Experimental Protocol: Synthesis of 2-Nitrothiophene [5]

-

Reagents:

-

Thiophene

-

Fuming Nitric Acid

-

Acetic Anhydride

-

Glacial Acetic Acid

-

-

Procedure:

-

A solution of thiophene in acetic anhydride is prepared and cooled.

-

A solution of fuming nitric acid in glacial acetic acid is prepared separately, also with cooling.

-

The nitric acid solution is added dropwise to the thiophene solution with vigorous stirring, maintaining a low temperature to control the exothermic reaction.

-

After the addition is complete, the reaction mixture is stirred for a designated period to ensure complete conversion.

-

The mixture is then poured onto crushed ice to quench the reaction and precipitate the product.

-

The crude 2-nitrothiophene is collected by filtration, washed with water to remove residual acid, and then purified, typically by recrystallization from a suitable solvent like hexane-isopropyl ether.[4]

-

Causality Behind Experimental Choices:

-

Acetic Anhydride: Serves as a scavenger for the water produced during the reaction, which would otherwise dilute the nitric acid and reduce its efficacy. It also helps to moderate the reactivity of the nitric acid.

-

Low Temperature: The nitration of thiophene is a highly exothermic process. Maintaining a low temperature is critical to prevent over-nitration (dinitration) and the decomposition of the thiophene ring, ensuring a higher yield of the desired 2-nitrothiophene.[6]

Chlorosulfonation of 2-Nitrothiophene

The subsequent step involves the introduction of the sulfonyl chloride group at the 3-position of the 2-nitrothiophene ring. This is typically achieved through chlorosulfonation using chlorosulfonic acid.[4][6]

Experimental Protocol: Synthesis of 2-Nitrothiophene-3-sulfonyl Chloride (and its isomers) [4]

-

Reagents:

-

2-Nitrothiophene

-

Chlorosulfonic Acid

-

-

Procedure:

-

2-Nitrothiophene is dissolved in a suitable inert solvent, such as chloroform (ethanol-free).

-

The solution is cooled, and chlorosulfonic acid is added dropwise with stirring, maintaining a controlled temperature (e.g., 40°C).[4]

-

The progress of the reaction can be monitored by techniques such as NMR spectroscopy to determine the consumption of the starting material.[4]

-

Upon completion, the reaction mixture is carefully poured into ice water to decompose the excess chlorosulfonic acid and precipitate the sulfonyl chloride product.

-

The product is then extracted with an organic solvent, washed, dried, and purified.

-

Causality Behind Experimental Choices:

-

Chlorosulfonic Acid: A powerful electrophilic reagent that introduces the -SO2Cl group onto the aromatic ring.

-

Controlled Temperature: Similar to nitration, chlorosulfonation is an exothermic reaction. Temperature control is essential to prevent side reactions and degradation of the product.

Crystallographic and Structural Insights

While specific, publicly available crystallographic data for 2-nitrothiophene-3-sulfonyl chloride is elusive, we can infer its structural characteristics based on related compounds and general principles of chemical bonding. The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures and would be the primary source for such data.[7]

Expected Molecular Geometry:

The thiophene ring is an aromatic, five-membered heterocycle and is expected to be largely planar. The sulfonyl chloride group will adopt a tetrahedral geometry around the sulfur atom. The presence of the electron-withdrawing nitro and sulfonyl chloride groups will significantly influence the electronic distribution within the thiophene ring.

Spectroscopic Characterization:

The structure of 2-nitrothiophene-3-sulfonyl chloride and its derivatives would be confirmed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would provide detailed information about the connectivity and chemical environment of the hydrogen and carbon atoms in the molecule.[8]

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the nitro group (asymmetric and symmetric stretches), the sulfonyl group (S=O stretches), and the C-S and C-Cl bonds would be observed.[8]

-

Mass Spectrometry (MS): Would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.[9]

Applications in Drug Development

The 2-nitrothiophene-3-sulfonyl chloride scaffold is a versatile starting material for the synthesis of a wide range of derivatives with potential therapeutic applications. The high reactivity of the sulfonyl chloride group allows for its facile conversion into sulfonamides, sulfonates, and other sulfur-containing functionalities.

Antimicrobial Agents

Nitro-aromatic compounds have a history of use as antimicrobial agents. A notable example is the development of 2-nitrothiophene-3-sulfonyl fluoride, a derivative of the title compound, which has shown superior performance as an antibacterial agent compared to its benzene analog.[2] This highlights the potential of the 2-nitrothiophene core in the design of new antibiotics.

Anticancer Agents

Thiophene derivatives have been extensively investigated for their anticancer properties.[10] The 2-nitrothiophene-3-carbaldehyde, a closely related compound, is a key intermediate in the synthesis of thieno[3,2-c]pyridines and thieno[2,3-b]pyrazines, which have demonstrated significant anticancer and antimicrobial activities.[3] The sulfonyl chloride functionality of the title compound provides a handle to attach various side chains that can modulate the biological activity and pharmacokinetic properties of the resulting molecules.

Summary of Key Data

| Compound | Molecular Formula | CAS Number | Key Applications |

| 2-Nitrothiophene | C4H3NO2S | 609-40-5 | Precursor for synthesis |

| 2-Nitrothiophene-3-sulfonyl chloride | C4H2ClNO4S2 | 1421602-28-9 | Versatile synthetic intermediate |

| 2-Nitrothiophene-3-sulfonyl fluoride | C4H2FNO4S2 | Not Available | Antibacterial agent[2] |

Experimental Workflows and Signaling Pathways

Synthetic Workflow Diagram

Caption: Synthetic pathway from thiophene to bioactive derivatives.

Conceptual Mechanism of Action for Nitro-aromatic Antibiotics

Caption: Proposed mechanism of action for nitro-aromatic antibiotics.

Conclusion

2-Nitrothiophene-3-sulfonyl chloride is a highly valuable and reactive intermediate in medicinal chemistry. While direct crystallographic data remains to be widely published, its synthesis is achievable through established protocols. The inherent reactivity of this scaffold, coupled with the known biological activities of nitrothiophenes, positions it as a promising starting point for the development of novel therapeutic agents, particularly in the fight against infectious diseases and cancer. Further research into the synthesis and biological evaluation of derivatives of 2-nitrothiophene-3-sulfonyl chloride is warranted to fully explore their therapeutic potential.

References

-

re3data.org. (2026, February 3). Cambridge Structural Database. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Nitrothiophene-3-sulfonyl fluoride (2) is more effective than.... Retrieved from [Link]

-

DATACC. (n.d.). Cambridge Crystallographic Data Centre (CCDC). Retrieved from [Link]

-

CCDC. (n.d.). Access Structures. Retrieved from [Link]

- Google Patents. (n.d.). US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts.

-

NextSDS. (n.d.). 2-nitrothiophene-3-sulfonyl chloride — Chemical Substance Information. Retrieved from [Link]

-

PubChem. (n.d.). Thiophene, 2-nitro-. Retrieved from [Link]

-

Organic Syntheses. (n.d.). o-NITROPHENYLSULFUR CHLORIDE. Retrieved from [Link]

-

PMC. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2‐Nitrothiophenes via Tandem Henry Reaction and Nucleophilic Substitution on Sulfur from β‐Thiocyanatopropenals. Retrieved from [Link]

-

GitHub. (2026, March 18). The Cambridge Crystallographic Data Centre (Open Source). Retrieved from [Link]

-

CCDC. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

-

Cognizance Journal. (2025, January 15). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Retrieved from [Link]

-

ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Retrieved from [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. evitachem.com [evitachem.com]

- 7. Cambridge Structural Database | re3data.org [re3data.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. cognizancejournal.com [cognizancejournal.com]

The Dual-Electrophilic Architecture of 2-Nitrothiophene-3-sulfonyl Chloride: Mechanisms and Protocols in Advanced Organic Synthesis

Executive Summary

2-Nitrothiophene-3-sulfonyl chloride is a highly versatile, bifunctional electrophilic building block widely utilized in medicinal chemistry and advanced organic synthesis[1]. It serves as a critical structural precursor for the synthesis of complex sulfonamides, which are privileged pharmacophores found in GATA4–NKX2-5 protein-protein interaction inhibitors[2], 5-HT receptor-targeting mood-modulating agents[3], and novel anticoagulant therapeutics.

Unlike standard aryl sulfonyl chlorides, the presence of the 2-nitro group on the heteroaromatic thiophene ring creates a uniquely reactive system characterized by dual electrophilic centers. This guide provides an in-depth mechanistic analysis and self-validating protocols for exploiting this compound in drug development workflows.

Electronic Profiling and Mechanistic Causality

The reactivity of 2-nitrothiophene-3-sulfonyl chloride is dictated by the synergistic electronic effects of its substituents. While the thiophene ring is inherently electron-rich, the strongly electron-withdrawing nitro group (-NO 2 ) at the C2 position fundamentally alters its electronic landscape:

-

LUMO Lowering at the Sulfonyl Group (Hard Electrophile): The -NO 2 group withdraws electron density via both inductive (-I) and resonance (-M) effects. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent sulfonyl chloride group at C3, rendering the sulfur atom exceptionally susceptible to nucleophilic attack.

-

Heterocycle Activation (Soft/Hard Electrophile): The nitro group activates the thiophene ring towards Nucleophilic Aromatic Substitution (S N Ar) at C2 and Vicarious Nucleophilic Substitution (VNS) at C5. The strong electron-withdrawing nature of the nitro group stabilizes the anionic σ -adduct (Meisenheimer complex) required for these transformations[4],[5].

Fig 1: Divergent electrophilic reaction pathways of 2-Nitrothiophene-3-sulfonyl chloride.

Primary Mechanism: Sulfonylation (Nucleophilic Acyl Substitution)

The primary synthetic utility of 2-nitrothiophene-3-sulfonyl chloride is the generation of sulfonamides. The reaction proceeds via an S N 2-like concerted displacement or an addition-elimination mechanism at the highly electrophilic sulfur(VI) center.

Protocol 1: Synthesis of 2-Nitrothiophene-3-sulfonamides

-

Objective: Chemoselective formation of the sulfonamide linkage without triggering S N Ar at the thiophene ring.

-

Causality of Reagents: N,N-Diisopropylethylamine (DIPEA) or Pyridine is used as a non-nucleophilic base to scavenge the HCl byproduct. If HCl is not neutralized, it will protonate the amine nucleophile, rendering it inactive and stalling the reaction. Dichloromethane (DCM) is utilized as an aprotic solvent to prevent competitive hydrolysis of the sulfonyl chloride into a sulfonic acid.

Step-by-Step Methodology:

-

Preparation: Dissolve 2-nitrothiophene-3-sulfonyl chloride (1.0 equiv) in anhydrous CH 2 Cl 2 (0.1 M) under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice bath.

-

Nucleophilic Addition: Add the primary or secondary amine nucleophile (1.1 equiv) dropwise, followed immediately by DIPEA (2.0 equiv).

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

-

Self-Validation (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane/EtOAc (7:3). Complete consumption of the highly UV-active starting material indicates successful sulfonylation.

-

Workup & Verification: Quench the reaction with saturated aqueous NaHCO 3 . Extract with CH 2 Cl 2 , dry the organic layer over anhydrous Na 2 SO 4 , and concentrate in vacuo. Validate the crude product via LC-MS to confirm the [M+H] + mass peak of the target sulfonamide.

Secondary Mechanisms: S N Ar and Vicarious Nucleophilic Substitution (VNS)

Because the local electron attachment energy of 2-nitrothiophene derivatives is highly favorable[4], the ring is susceptible to attack by strong nucleophiles (e.g., thiolates, carbanions).

-

S N Ar Pathway: Attack at the C2 position forms a Meisenheimer complex, followed by the expulsion of the nitrite ion (-NO 2 ) as a leaving group.

-

VNS Pathway: Attack at the unsubstituted C5 position by a carbanion bearing a leaving group (e.g., chloromethyl phenyl sulfone) results in a σH -adduct. Subsequent base-induced β -elimination restores aromaticity, yielding a C5-functionalized 2-nitrothiophene[5].

Post-Functionalization: Nitro Reduction and Scaffold Cyclization

In drug discovery, the 2-nitrothiophene-3-sulfonamide intermediate is rarely the final drug candidate. The nitro group is typically reduced to an amine, converting a strong Electron-Withdrawing Group (EWG) into a strong Electron-Donating Group (EDG). This newly formed 2-amino group is highly nucleophilic and is frequently used to trigger intramolecular cyclizations to form fused bicyclic systems (e.g., thienothiazines).

Protocol 2: Chemoselective Reduction of the Nitro Group

-

Objective: Reduce the -NO 2 group to -NH 2 without cleaving the sulfonamide bond or poisoning the catalyst.

-

Causality of Reagents: Standard catalytic hydrogenation (Pd/C, H 2 ) is avoided because the sulfur atom in the thiophene ring acts as a potent catalyst poison. Instead, Iron powder and Ammonium chloride (Fe/NH 4 Cl) provide a mild, single-electron transfer reduction pathway that is highly chemoselective.

Step-by-Step Methodology:

-

Preparation: Suspend the 2-nitrothiophene-3-sulfonamide intermediate in a 4:1 mixture of EtOH and H 2 O. The ethanol dissolves the organic substrate, while water acts as the proton source.

-

Reduction: Add Iron powder (5.0 equiv) and NH 4 Cl (5.0 equiv). Heat the vigorously stirred mixture to 80 °C.

-

Self-Validation (In-Process): Stir for 2 hours. The reaction visually transitions from a deep yellow solution (characteristic of nitroaromatics) to a dark brown/black suspension. TLC stained with Ninhydrin will reveal a new, highly polar spot that turns purple/orange, confirming the presence of a primary amine.

-

Workup: Filter the hot mixture through a pad of Celite to remove the iron sludge. Wash the filter cake with hot EtOAc. Concentrate the filtrate and purify via flash chromatography.

Fig 2: Step-by-step synthetic workflow for generating thienothiazine scaffolds.

Quantitative Data Summary

The following table summarizes the comparative reaction parameters, typical yields, and mechanistic outcomes for the diverse functionalization pathways of 2-Nitrothiophene-3-sulfonyl chloride.

| Reaction Pathway | Primary Electrophilic Site | Typical Reagents & Solvents | Temp (°C) | Avg. Yield (%) | Mechanistic Outcome |

| Sulfonylation | Sulfonyl Sulfur (S) | Amines, DIPEA, DCM | 0 to 25 | 80–95% | S N 2-like Cl⁻ displacement |

| S N Ar | Thiophene C2 | Thiols/Amines, K 2 CO 3 , DMF | 60 to 80 | 65–85% | NO 2 ⁻ displacement via Meisenheimer |

| VNS | Thiophene C5 | Carbanions, t-BuOK, THF | -78 to -20 | 50–75% | Addition-elimination ( σH -adduct) |

| Nitro Reduction | Nitro Nitrogen (N) | Fe, NH 4 Cl, EtOH/H 2 O | 80 | 85–98% | Single-electron transfer reduction |

References

-

ACS Publications. "Synthesis, Identification, and Structure–Activity Relationship Analysis of GATA4 and NKX2-5 Protein–Protein Interaction Modulators". Journal of Medicinal Chemistry. Available at:[Link]

-

PMC. "Multifunctional Arylsulfone and Arylsulfonamide-Based Ligands with Prominent Mood-Modulating Activity...". National Center for Biotechnology Information. Available at: [Link]

-

ACS Publications. "Nucleophilic Aromatic Substitution Reactions Described by the Local Electron Attachment Energy". The Journal of Organic Chemistry. Available at: [Link]

-

PMC. "Gas-Phase Anionic σ -Adduct (Trans)formations in Heteroaromatic Systems". National Center for Biotechnology Information. Available at:[Link]

Sources

- 1. 2-Nitrothiophene-3-sulfonyl chloride | 1421602-28-9 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Multifunctional Arylsulfone and Arylsulfonamide-Based Ligands with Prominent Mood-Modulating Activity and Benign Safety Profile, Targeting Neuropsychiatric Symptoms of Dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Gas-Phase Anionic σ-Adduct (Trans)formations in Heteroaromatic Systems1 - PMC [pmc.ncbi.nlm.nih.gov]

electronic effects of the nitro group in 2-nitrothiophene-3-sulfonyl chloride

An In-depth Technical Guide on the Electronic Effects of the Nitro Group in 2-Nitrothiophene-3-sulfonyl Chloride

Introduction: A Molecule of Dichotomous Reactivity

2-Nitrothiophene-3-sulfonyl chloride is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a thiophene ring substituted with two powerful electron-withdrawing groups—a nitro group at the 2-position and a sulfonyl chloride at the 3-position—creates a unique and highly polarized electronic landscape. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the profound electronic effects exerted by the nitro group and how they dictate the molecule's structure, properties, and chemical behavior. Understanding these principles is paramount for harnessing its potential as a versatile building block for novel therapeutics and functional materials. Notably, the closely related 2-nitrothiophene-3-sulfonyl fluoride has been identified as a promising pharmacophore for the development of new antibiotics, highlighting the therapeutic relevance of this molecular scaffold.[1][2]

Fundamental Electronic Principles: A Tale of Two Groups on a Thiophene Ring

The reactivity of 2-nitrothiophene-3-sulfonyl chloride is not merely the sum of its parts; it is the result of a complex interplay between the inherent properties of the thiophene ring and the powerful electronic demands of its substituents.

The Nitro Group: A Potent Electron Sink

The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry.[3] Its influence stems from two distinct, yet synergistic, electronic mechanisms:

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms creates a strong dipole, pulling electron density away from the atom to which it is attached (in this case, C2 of the thiophene ring) through the sigma (σ) bond framework.[4][5] The formal positive charge on the nitrogen atom further amplifies this effect.[6]

-

Mesomeric (Resonance) Effect (-M): The nitro group can actively delocalize π-electrons from the aromatic ring into its own p-orbitals. This is possible because the nitrogen is double-bonded to one oxygen and single-bonded to another, creating a conjugated system. This delocalization, depicted through resonance structures, significantly reduces the electron density at the ortho and para positions relative to the nitro group.[4][7][8]

Caption: Resonance delocalization in 2-nitrothiophene.

The Thiophene Ring: An Electron-Rich Heterocycle

Thiophene is an electron-rich five-membered aromatic heterocycle.[9] The sulfur atom contributes a lone pair of electrons to the π-system, which generally makes the ring more reactive towards electrophiles than benzene.[9] However, the introduction of the powerfully deactivating nitro group drastically alters this intrinsic reactivity profile.

Impact on Molecular Structure and Reactivity

The combined electron-withdrawing forces of the nitro and sulfonyl chloride groups render the thiophene ring in 2-nitrothiophene-3-sulfonyl chloride extremely electron-deficient. This has profound consequences for its chemical behavior.

Reactivity of the Thiophene Ring

-

Deactivation towards Electrophilic Aromatic Substitution (EAS): The severe reduction in electron density makes the thiophene ring a poor nucleophile, thus deactivating it towards attack by electrophiles.[7][9] Reactions like Friedel-Crafts alkylation and acylation, which are typically facile on many aromatic systems, are generally unsuccessful with such strongly deactivated rings.[9]

-

Activation towards Nucleophilic Aromatic Substitution (NAS): Conversely, the electron-poor nature of the ring makes it highly susceptible to attack by nucleophiles.[7] The nitro group is exceptionally good at stabilizing the negative charge of the intermediate (a Meisenheimer-like complex) through resonance. This activation is a cornerstone of the synthetic utility of nitro-substituted thiophenes.

Reactivity of the Sulfonyl Chloride Group

The sulfonyl chloride (-SO₂Cl) is a highly reactive functional group, serving as an excellent electrophile. The sulfur atom is electron-deficient due to the attached electronegative oxygen and chlorine atoms. The electron-withdrawing environment created by the 2-nitrothiophene ring further enhances the electrophilicity of the sulfur atom. This makes the sulfonyl chloride moiety exceptionally reactive towards a wide range of nucleophiles, such as amines, alcohols, and thiols, to form sulfonamides, sulfonates, and thioesters, respectively. This high reactivity is crucial for its application in drug discovery for forging stable linkages to biological targets or other molecular fragments.[10][11]

Quantitative and Spectroscopic Characterization

The electronic effects within the molecule can be probed and quantified using both computational and experimental techniques.

Computational Analysis: Visualizing Electron Density

Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure of molecules like 2-nitrothiophene-3-sulfonyl chloride.[12][13] Calculations can provide a molecular electrostatic potential (MEP) map, which visualizes the electron density distribution. In this molecule, a significant polarization is expected, with negative potential (red/yellow) localized on the oxygen atoms of the nitro and sulfonyl groups, and positive potential (blue) on the thiophene ring protons and the sulfur atom, highlighting the sites most susceptible to nucleophilic and electrophilic attack, respectively.

Table 1: Key Descriptors from DFT Analysis

| Property | Predicted Characteristic | Implication for Reactivity |

|---|---|---|

| HOMO-LUMO Gap | Small | Indicates higher chemical reactivity and lower kinetic stability. |

| MEP of Sulfur Atom | Highly Positive (Electrophilic) | Prone to attack by nucleophiles (e.g., amines). |

| MEP of Thiophene Ring | Generally Positive | Susceptible to nucleophilic aromatic substitution. |

| MEP of Nitro Oxygens | Highly Negative (Nucleophilic)| Site of interaction with electrophiles or hydrogen bond donors. |

Spectroscopic Analysis

The electronic environment of each atom is directly reflected in its spectroscopic signature.

-

¹H NMR Spectroscopy: The protons on the thiophene ring are expected to be significantly deshielded due to the strong electron-withdrawing effects of both substituents. This would result in their signals appearing at a high chemical shift (downfield) compared to unsubstituted thiophene.

-

Infrared (IR) Spectroscopy: Strong characteristic absorption bands are expected for the nitro and sulfonyl chloride groups. The asymmetric and symmetric stretching vibrations of the NO₂ group typically appear around 1560-1520 cm⁻¹ and 1350-1310 cm⁻¹, respectively. The S=O stretching vibrations of the sulfonyl chloride will also produce strong bands, typically in the 1380-1360 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric) regions.

Experimental & Computational Protocols

To provide practical context, this section outlines standardized protocols for both computational analysis and a key synthetic transformation.

Protocol: DFT-Based Electronic Structure Calculation

This protocol describes a typical workflow for analyzing the electronic properties using the Gaussian software suite.

Caption: Workflow for DFT computational analysis.

Rationale:

-

Functional/Basis Set (B3LYP/6-311++G(d,p)): This combination is widely used and provides a good balance of accuracy and computational cost for organic molecules containing sulfur and second-row elements.[14][15]

-

Solvent Model (PCM): Including a solvent model provides a more realistic representation of the molecule's electronic structure in a solution phase, which is crucial for predicting reactivity in experiments.

Protocol: Synthesis of a Sulfonamide Derivative

This protocol details a representative reaction with a primary amine, a common application for this scaffold.

Caption: Experimental workflow for sulfonamide synthesis.

Rationale:

-

Base: A base like triethylamine is required to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.

-

Monitoring: TLC is a critical self-validating step to ensure the reaction has gone to completion before proceeding with the work-up, preventing the isolation of starting material.

Conclusion

The are potent and defining. Through powerful inductive and mesomeric withdrawal, the nitro group transforms the thiophene ring into a highly electron-deficient system. This deactivates the ring towards electrophilic attack while simultaneously activating it for nucleophilic substitution. Furthermore, this electron-poor environment enhances the electrophilicity of the sulfonyl chloride moiety, making it an exceptionally reactive handle for synthetic diversification. A thorough understanding of this electronic interplay, validated through computational modeling and spectroscopic methods, is essential for any scientist aiming to leverage this versatile molecule in drug discovery and advanced materials science.

References

-

G. D’Avino, L. G. F. A. V. S. de Oliveira, C. Z. Zanardi, et al. (2012). Electron reduction processes of nitrothiophenes. A systematic approach by DFT computations, cyclic voltammetry and E-ESR spectroscopy. Organic & Biomolecular Chemistry, 10, 7986–7995. Available at: [Link]

-

Pearson+. (n.d.). The nitro group directs electrophilic aromatic substitution to th... | Study Prep. Available at: [Link]

-

NPTEL. (n.d.). Lecture 15 - Hammett Plots for Electronic Effects. Available at: [Link]

-

ResearchGate. (n.d.). Hammett plots of various para-substituted 4-nitrophenyl benzoate esters... Available at: [Link]

-

YouTube. (2017). Directing Effect of the Nitro Group in EAS. Available at: [Link]

-

M. C. Ruiz, J. Casado, V. Hernández, et al. (2003). Nitro-Functionalized Oligothiophenes as a Novel Type of Electroactive Molecular Material: Spectroscopic, Electrochemical, and Computational Study. Journal of the American Chemical Society, 125(7), 1993–2005. Available at: [Link]

-

O. A. Stasyuk, H. Szatylowicz, T. M. Krygowski, et al. (2016). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. RSC Publishing. Available at: [Link]

-

SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Available at: [Link]

-

T. S. Al-Ghamdi. (2017). The Molecular Structural and Spectroscopic Study (IR, Raman, UV and NMR) for 2-Carbaldehyde oxime-5-nitrothiophene Molecule by the DFT Method. International Journal of Pharmaceutical Sciences Review and Research, 45(2), 1-8. Available at: [Link]

-

Wikipedia. (n.d.). Hammett equation. Available at: [Link]

-

A. A. El-Sayed, A. M. El-Gazzar, H. A. R. Hussein, et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC. Available at: [Link]

-

University of Calgary. (n.d.). Problem Set #3 – Solutions. Available at: [Link]

-

College of Saint Benedict and Saint John's University. (n.d.). Determination of Mechanism in Chemistry. Available at: [Link]

-

ResearchGate. (2012). (PDF) Electron reduction processes of nitrothiophenes. A systematic approach by DFT computations, cyclic voltammetry and E-ESR spectroscopy. Available at: [Link]

-

M. E. Wright, J. M. S. Rathnayake, E. A. Anderson, et al. (2021). Nitro sulfonyl fluorides are a new pharmacophore for the development of antibiotics. PMC. Available at: [Link]

-

ResearchGate. (n.d.). Behaviour of Thiophenes Substituted with Electron-Withdrawing Groups in Cycloaddition Reactions | Request PDF. Available at: [Link]

-

ResearchGate. (2022). The synthesis of novel 5‐nitrothiophene derivatives for anticancer activity, DFT calculation and molecular docking studies | Request PDF. Available at: [Link]

-

C.-H. Chen, S.-T. Lin. (2021). A Walk through Recent Nitro Chemistry Advances. PMC. Available at: [Link]

-

ResearchGate. (2024). (PDF) Response of a 4-nitrothiophenol monolayer to rapid heating studied by vibrational sum frequency spectroscopy. Available at: [Link]

-

MDPI. (2023). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. Available at: [Link]

-

Wiley Online Library. (2021). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. Available at: [Link]

- Google Patents. (n.d.). US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts.

-

NextSDS. (n.d.). 2-nitrothiophene-3-sulfonyl chloride — Chemical Substance Information. Available at: [Link]

-

SCIRP. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Nitro sulfonyl fluorides are a new pharmacophore for the development of antibiotics. Available at: [Link]

-

H. Cui, W. Zhang, C. A. G. N. Montalbán, et al. (2018). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC. Available at: [Link]

Sources

- 1. Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitro sulfonyl fluorides are a new pharmacophore for the development of antibiotics - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]

- 3. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. web.viu.ca [web.viu.ca]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Vor ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP07483E [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. d-nb.info [d-nb.info]

- 11. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Electron reduction processes of nitrothiophenes. A systematic approach by DFT computations, cyclic voltammetry and E-ESR spectroscopy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. globalresearchonline.net [globalresearchonline.net]

- 15. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Chemistry and Therapeutic Potential of 2-Nitrothiophene-3-Sulfonyl Chloride Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The thiophene scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities and presence in numerous FDA-approved drugs.[1] This technical guide delves into a specific, yet highly promising, class of thiophene derivatives: those derived from 2-nitrothiophene-3-sulfonyl chloride. This core structure, featuring a nitro group at the 2-position and a reactive sulfonyl chloride at the 3-position, serves as a versatile building block for the synthesis of novel sulfonamides with significant therapeutic potential, particularly in oncology and infectious diseases.

This guide provides an in-depth exploration of the synthesis, reactivity, and biological evaluation of 2-nitrothiophene-3-sulfonyl chloride derivatives. We will examine the nuances of synthesizing the key intermediates, detail the conversion to sulfonamides, and review the current understanding of their biological activities, supported by experimental protocols and structural insights.

Synthesis of the Core Scaffold: 2-Nitrothiophene-3-Sulfonyl Chloride

The journey to 2-nitrothiophene-3-sulfonamide derivatives begins with the synthesis of the key precursor, 2-nitrothiophene-3-sulfonyl chloride. This is a multi-step process that requires careful control of reaction conditions.

Step 1: Nitration of Thiophene to 2-Nitrothiophene

The initial step involves the electrophilic nitration of thiophene. This reaction typically yields a mixture of 2-nitrothiophene and 3-nitrothiophene, with the 2-isomer being the major product.[2]

Experimental Protocol: Synthesis of 2-Nitrothiophene [3][4]

-

Reagents:

-

Thiophene

-

Fuming Nitric Acid

-

Acetic Anhydride

-

Glacial Acetic Acid

-

Ice

-

Sodium Carbonate solution

-

Ether

-

-

Procedure:

-

A solution of thiophene in acetic anhydride is prepared.

-

A separate solution of fuming nitric acid in glacial acetic acid is prepared with cooling.

-

Half of the nitric acid solution is cooled to 10°C in a three-necked flask equipped with a stirrer, thermometer, and dropping funnel.

-

Half of the thiophene solution is added dropwise, maintaining the temperature below ambient.

-

The remaining nitric acid solution is added, followed by the rest of the thiophene solution, keeping the temperature controlled.

-

The reaction mixture is stirred for 2 hours at room temperature.

-

The mixture is then poured onto crushed ice, and the precipitated product is collected by filtration.

-

The crude product is washed with water, followed by a cold sodium carbonate solution, and then water again until the washings are neutral.

-

The product is dried and can be further purified by distillation or recrystallization.

-

Step 2: Chlorosulfonation of 2-Nitrothiophene

The introduction of the sulfonyl chloride group at the 3-position of 2-nitrothiophene is a challenging step. The strong electron-withdrawing nature of the nitro group at the 2-position deactivates the thiophene ring towards electrophilic substitution.[5] While the direct chlorosulfonation of 2-nitrothiophene is not extensively documented with a specific protocol, information can be gleaned from procedures involving mixtures of nitrothiophene isomers. The 3-nitrothiophene isomer is significantly more reactive towards chlorosulfonation than the 2-nitro isomer.[2][6] This suggests that forcing conditions may be necessary for the chlorosulfonation of 2-nitrothiophene.

Postulated Experimental Protocol: Chlorosulfonation of 2-Nitrothiophene

-

Reagents:

-

2-Nitrothiophene

-

Chlorosulfonic Acid

-

An inert solvent (e.g., chloroform, dichloromethane)

-

Crushed Ice

-

-

Procedure:

-

2-Nitrothiophene is dissolved in an inert solvent in a flask equipped with a stirrer, thermometer, and dropping funnel, and cooled in an ice bath.

-

Chlorosulfonic acid is added dropwise to the cooled solution, maintaining a low temperature.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and may require heating to drive the reaction to completion, given the low reactivity of 2-nitrothiophene. The progress of the reaction should be monitored by a suitable technique (e.g., TLC, GC-MS).

-

Upon completion, the reaction mixture is carefully poured onto crushed ice.

-

The organic layer is separated, and the aqueous layer is extracted with the solvent.

-

The combined organic layers are washed with cold water, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude 2-nitrothiophene-3-sulfonyl chloride.

-

Synthesis of 2-Nitrothiophene-3-Sulfonamide Derivatives

The reactivity of the sulfonyl chloride group allows for the straightforward synthesis of a diverse library of sulfonamides through reaction with various primary and secondary amines.

General Experimental Protocol: Synthesis of 2-Nitrothiophene-3-Sulfonamides

-

Reagents:

-

2-Nitrothiophene-3-sulfonyl chloride

-

Appropriate primary or secondary amine

-

A suitable base (e.g., triethylamine, pyridine)

-

An inert solvent (e.g., dichloromethane, tetrahydrofuran)

-

-

Procedure:

-

The desired amine and a base are dissolved in an inert solvent and cooled in an ice bath.

-

A solution of 2-nitrothiophene-3-sulfonyl chloride in the same solvent is added dropwise to the cooled amine solution.

-

The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The reaction mixture is washed with water, and the organic layer is separated.

-

The organic layer is dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.

-

The crude sulfonamide can be purified by recrystallization or column chromatography.

-

Diagram of the General Synthetic Pathway

Caption: General synthetic route to 2-nitrothiophene-3-sulfonamide derivatives.

Biological Activities of Thiophene Sulfonamide Derivatives

Thiophene-based sulfonamides have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. The incorporation of a nitro group can further enhance or modulate these activities.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiophene sulfonamide derivatives. These compounds have been shown to exhibit cytotoxic activity against various cancer cell lines, including breast, colon, and lung cancer.[6][7][8] For instance, certain novel thiophene derivatives bearing a sulfonamide moiety have demonstrated cytotoxic activities comparable to or even exceeding that of the standard drug doxorubicin.[7][8] The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as kinases.[3] The presence of the thiophene ring is considered to contribute significantly to the anticancer potential.[2]

Table 1: Reported Anticancer Activities of Thiophene Sulfonamide Derivatives

| Compound Class | Cancer Cell Line | Reported Activity (IC₅₀/GI₅₀) | Reference |

| 2,5-Dichlorothiophene-3-sulfonamide | HeLa, MDA-MB231, MCF-7 | 7.2 µM, 4.62 µM, 7.13 µM | [2] |

| Novel Thiophene-Sulfonamides | MCF7 | 9.39 - 32.00 µmol L⁻¹ | [7][8] |

| 2-Amino-3-arylsulfonylthiophenes | Leukemia, Breast, Colon | Moderate in vitro activity | [1] |

Antimicrobial Activity

Thiophene derivatives have also been extensively investigated for their antimicrobial properties.[9] The sulfonamide functional group itself is a well-known pharmacophore in antibacterial drugs ("sulfa drugs"). The combination of a thiophene nucleus and a sulfonamide moiety can lead to compounds with potent activity against a range of bacterial and fungal pathogens.[10] Some studies have shown that replacing a nitro group with an amino group can enhance the antibacterial activity of thiophene compounds.[10]

Diagram Illustrating the Core Pharmacophore for Biological Activity

Caption: Key structural features and their potential biological targets.

Structure-Activity Relationships (SAR)

While a comprehensive SAR study specifically for 2-nitrothiophene-3-sulfonamide derivatives is not yet available in the literature, some general trends can be inferred from related compounds:

-

Substitution on the Sulfonamide Nitrogen: The nature of the substituent(s) on the sulfonamide nitrogen atom can significantly impact biological activity. Aromatic, heterocyclic, or aliphatic groups with varying electronic and steric properties can be introduced to modulate potency and selectivity.

-

The Role of the Nitro Group: The nitro group's strong electron-withdrawing character influences the overall electronic properties of the molecule, which can affect receptor binding and pharmacokinetic properties. Its position at C-2 directs the substitution pattern and can play a role in the mechanism of action, potentially through bioreduction to reactive species.

-

Substitution on the Thiophene Ring: Further substitution on the thiophene ring at the 4- or 5-positions provides another avenue for structural modification and optimization of biological activity.

Future Perspectives

2-Nitrothiophene-3-sulfonyl chloride is a valuable and versatile scaffold for the development of novel therapeutic agents. The synthetic accessibility of a wide range of sulfonamide derivatives, coupled with the promising biological activities observed for related compounds, makes this an attractive area for further research.

Future efforts should focus on:

-

Optimization of the Chlorosulfonation Step: Developing a robust and high-yielding protocol for the chlorosulfonation of 2-nitrothiophene is crucial for the efficient synthesis of the core intermediate.

-

Expansion of the Chemical Library: Synthesizing and screening a diverse library of 2-nitrothiophene-3-sulfonamides with various amine substituents will be key to identifying lead compounds with potent and selective biological activity.

-

In-depth Mechanistic Studies: Elucidating the precise mechanisms of action of active compounds will be essential for their further development as drug candidates. This includes identifying specific molecular targets and understanding the role of the nitro group in the observed biological effects.

References

-

Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. PMC. [Link]

-

Anticancer activity of novel thiophenes containing a biological active diphenylsulfone, diazepin, piperidine, oxazepine, acryladehyde and sulfonamide moieties. PubMed. [Link]

-

Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. PMC. [Link]

-

Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. Acta Pharmaceutica. [Link]

-

(PDF) Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. ResearchGate. [Link]

-

Antibacterial Activity of Nitropyrroles, Nitrothiophenes, and Aminothiophenes In Vitro. PMC. [Link]

-

Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones. PubMed. [Link]

-

nitric acid. Organic Syntheses Procedure. [Link]

- US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts.

- EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts.

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. [Link]

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers. [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

- 9. impactfactor.org [impactfactor.org]

- 10. nextsds.com [nextsds.com]

Application Notes & Protocols for the Synthesis of Sulfonamides using 2-Nitrothiophene-3-sulfonyl chloride

An In-Depth Technical Guide

Introduction: The Convergence of Privileged Scaffolds

The sulfonamide functional group (R-SO₂NR'R'') is a cornerstone of modern medicinal chemistry, celebrated for its presence in a vast array of FDA-approved drugs, including antibacterial, antiviral, and anticancer agents.[1][2] Its unique electronic properties and ability to act as a bioisostere for amides make it a "privileged scaffold" in drug design.[3] Similarly, the thiophene ring, particularly when substituted with a nitro group, is a key pharmacophore known to impart significant biological activity, including antimicrobial and anticancer properties.[4][5][6]

This guide provides a comprehensive, field-proven protocol for the synthesis of novel sulfonamides by coupling 2-Nitrothiophene-3-sulfonyl chloride with primary and secondary amines. This specific sulfonyl chloride serves as a powerful building block, enabling the direct installation of the biologically active 2-nitrothiophene moiety onto a diverse range of molecular frameworks. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental protocol, and outline the necessary safety precautions and characterization techniques for researchers in drug discovery and organic synthesis.

Mechanistic Rationale: The Sulfonyl Chloride-Amine Coupling

The synthesis of sulfonamides from sulfonyl chlorides and amines is a classic, robust, and highly efficient transformation. The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride.

The causality behind this reactivity lies in the strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom attached to the sulfur, which renders the sulfur atom highly electron-deficient and thus susceptible to nucleophilic attack. The presence of the 2-nitro group on the thiophene ring further enhances the electrophilicity of the sulfonyl group through inductive and resonance effects, potentially increasing the reaction rate compared to non-nitrated analogs. The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a non-nucleophilic base (e.g., triethylamine or pyridine) to prevent the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[3][7]

Caption: Mechanism of Sulfonamide Formation.